1,3-Dibromo-2-chloro-5-fluorobenzene
Overview
Description
1,3-Dibromo-2-chloro-5-fluorobenzene is a multi-substituted aromatic compound with distinct physical and chemical properties. It has been studied in various contexts, including its molecular structure and interaction in different states.
Synthesis Analysis
The synthesis of derivatives of bromo-fluoro-chlorobenzenes involves regioselective bromination, ortho-metalation, and halogen/metal permutations. These compounds, including 1,3-dibromo-2-chloro-5-fluorobenzene, serve as precursors for various organic transformations (Diemer, Leroux, & Colobert, 2011).
Molecular Structure Analysis
The molecular structure of 1,3-dibromo-2-chloro-5-fluorobenzene has been extensively studied using techniques like FTIR, Raman spectroscopy, and electron diffraction. These studies provide insights into its bonding and geometrical parameters (Ilango et al., 2008).
Chemical Reactions and Properties
1,3-Dibromo-2-chloro-5-fluorobenzene participates in various chemical reactions, including electrophilic aromatic substitutions and fluorination processes. These reactions are influenced by the presence of fluorine, bromine, and chlorine atoms in the benzene ring (Banks et al., 1999; Banks et al., 2003).
Physical Properties Analysis
The physical properties, such as melting points and crystal structures, of fluorobenzene derivatives, including 1,3-dibromo-2-chloro-5-fluorobenzene, are influenced by molecular symmetry and intermolecular interactions. These properties are critical for understanding the compound's behavior in different physical states (Dziubek & Katrusiak, 2014).
Chemical Properties Analysis
The chemical properties of 1,3-dibromo-2-chloro-5-fluorobenzene, such as reactivity and stability, are dictated by the presence of halogen atoms. The compound exhibits unique reactivity patterns due to the electron-withdrawing effects of fluorine and the presence of bromine and chlorine (Misquitta et al., 2008).
Scientific Research Applications
Spectroscopic Investigation : Ilango et al. (2008) conducted normal coordinate calculations of 1,3-Dibromo-2-chloro-5-fluorobenzene using Wilson's FG matrix mechanism based on General Valence Force Field (GVFF), providing insights into its vibrational properties (Ilango, Arivazhagan, Prince, & Balachandranb, 2008).
Crystal Structure Prediction : Misquitta et al. (2008) predicted the crystal structure of C6Br2ClFH2, a molecule including 1,3-Dibromo-2-chloro-5-fluorobenzene, using first principles and SAPT(DFT) interaction energy calculations. The prediction closely matched the experimentally observed crystal (Misquitta, Welch, Stone, & Price, 2008).
Microwave Spectrum Analysis : Onda et al. (1994) reinvestigated the microwave spectrum of 1-chloro-3-fluorobenzene, providing important data on rotational and quartic centrifugal distortion constants and components of the nuclear quadrupole coupling tensor (Onda, Odaka, Miyazaki, Mori, Yamaguchi, & Niide, 1994).
Electrochemical Fluorination Studies : Research by Horio et al. (1996) and Momota et al. (1995) explored electrochemical fluorination reactions of halobenzenes and chlorobenzene, respectively. These studies contribute to understanding the fluorination process of aromatic compounds, including those structurally related to 1,3-Dibromo-2-chloro-5-fluorobenzene (Horio, Momota, Kato, Morita, & Matsuda, 1996); (Momota, Horio, Kato, Morita, & Matsuda, 1995).
Organometallic Chemistry and Catalysis : Pike et al. (2017) discussed the use of fluorobenzenes, including those similar to 1,3-Dibromo-2-chloro-5-fluorobenzene, in organometallic chemistry and transition-metal-based catalysis. Fluorinated benzenes are recognized for their weak binding to metal centers, making them suitable for non-coordinating solvents or as readily displaced ligands in catalysis (Pike, Crimmin, & Chaplin, 2017).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, and its hazard statements are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261 and P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
1,3-dibromo-2-chloro-5-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClF/c7-4-1-3(10)2-5(8)6(4)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKDJJMHRYNBOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Cl)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369183 | |
Record name | 1,3-dibromo-2-chloro-5-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-2-chloro-5-fluorobenzene | |
CAS RN |
179897-90-6 | |
Record name | 1,3-Dibromo-2-chloro-5-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179897-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-dibromo-2-chloro-5-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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